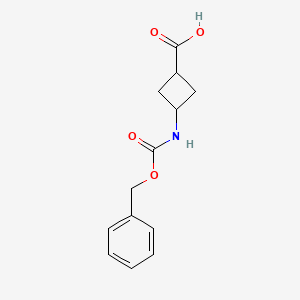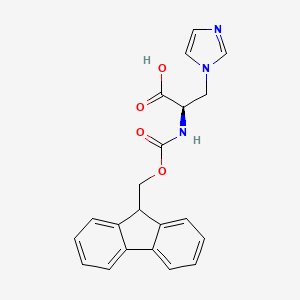
十四烷基氯化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecylmagnesium chloride is an organomagnesium compound with the chemical formula C14H29ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis. This compound is typically found as a solution in tetrahydrofuran and is known for its reactivity with various organic substrates .
科学研究应用
Tetradecylmagnesium chloride has several applications in scientific research, including:
Organic Synthesis: Used as a Grignard reagent to form carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex organic molecules for drug development.
Material Science: Used in the preparation of polymers and other advanced materials.
作用机制
Target of Action
Tetradecylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of tetradecylmagnesium chloride are therefore carbon-containing compounds, particularly those with electrophilic carbon atoms .
Mode of Action
The mode of action of tetradecylmagnesium chloride involves the nucleophilic attack on the electrophilic carbon of the target molecule . The carbon-magnesium bond in tetradecylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in other molecules, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by tetradecylmagnesium chloride would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids . These compounds are involved in various biochemical pathways, from energy metabolism to the synthesis of biomolecules.
Result of Action
The result of the action of tetradecylmagnesium chloride is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present . The specific molecular and cellular effects would therefore depend on the particular compounds synthesized.
Action Environment
The action of tetradecylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, and must be handled under an inert atmosphere . It is typically used in a laboratory setting with controlled conditions. The presence of any water or protic solvents would lead to the decomposition of the Grignard reagent .
准备方法
Synthetic Routes and Reaction Conditions: Tetradecylmagnesium chloride is commonly prepared by reacting tetradecyl bromide with magnesium powder in an anhydrous environment. The reaction is carried out under an inert gas, such as nitrogen or argon, to prevent the reaction with water and oxygen in the air .
Industrial Production Methods: In an industrial setting, the preparation of tetradecylmagnesium chloride involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the following steps:
- Dissolution of magnesium powder in anhydrous tetrahydrofuran.
- Addition of tetradecyl bromide to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
- Purification of the product by distillation or crystallization.
化学反应分析
Types of Reactions: Tetradecylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Reacts with halogenated alkyl compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Halogenated Alkyl Compounds: Used in substitution reactions.
Reaction Conditions: Typically carried out in anhydrous tetrahydrofuran under an inert atmosphere.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Alkyl Compounds: Formed from substitution reactions with halogenated alkyl compounds.
相似化合物的比较
- Decylmagnesium Bromide
- Dodecylmagnesium Bromide
- Pentadecylmagnesium Bromide
Comparison: Tetradecylmagnesium chloride is unique due to its longer alkyl chain compared to decylmagnesium bromide and dodecylmagnesium bromide. This longer chain can influence the solubility and reactivity of the compound. Compared to pentadecylmagnesium bromide, tetradecylmagnesium chloride has a slightly shorter chain, which may result in different physical properties and reactivity patterns .
属性
IUPAC Name |
magnesium;tetradecane;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPJDWXROVPKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-87-6 |
Source


|
| Record name | 110220-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of tetradecylmagnesium chloride in the synthesis of chaetomellic acid A and its analogues?
A1: Tetradecylmagnesium chloride serves as a key building block in the two-step synthesis of chaetomellic acid A and its analogues. It acts as a nucleophile, first reacting with copper bromide dimethyl sulfide to form a tetradecylcuprate reagent. This reagent then undergoes a 1,4-addition reaction with dimethyl acetylenedicarboxylate (DMAD), ultimately leading to the formation of a dimethyl cis-butenedioate derivative. [] This derivative is then further modified to yield the desired chaetomellic acid A analogues.
Q2: How does the use of tetradecylmagnesium chloride contribute to the stereospecificity of the synthesis?
A2: The reaction of the tetradecylcuprate reagent with DMAD proceeds with high stereoselectivity, favoring the formation of the cis isomer of the butenedioate derivative. [] This stereochemical outcome is likely dictated by the mechanism of the cuprate addition reaction and the steric factors involved. This inherent stereoselectivity offered by tetradecylmagnesium chloride is crucial for obtaining the desired stereochemistry in the final chaetomellic acid A analogues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)


